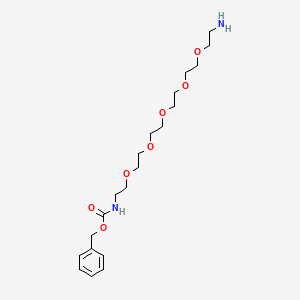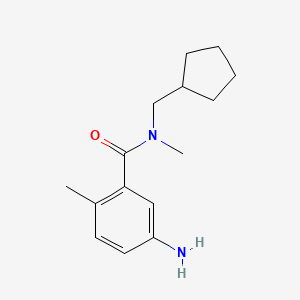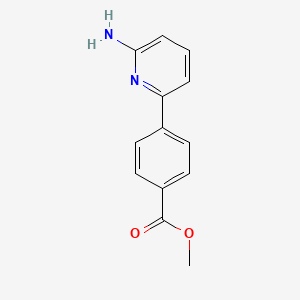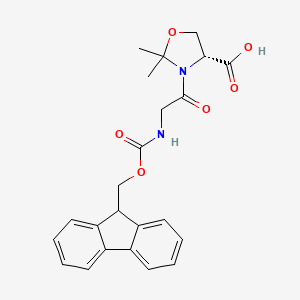
Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH: is a synthetic peptide derivative commonly used in peptide synthesis and research. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group.
Peptide Bond Formation: The protected glycine is coupled with D-serine and the psi(Me,Me)-proline derivative using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The Fmoc group is removed using a base like piperidine to yield the final compound.
Industrial Production Methods: Industrial production of such peptides often involves automated peptide synthesizers that follow similar steps but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the serine residue.
Reduction: Reduction reactions may target the peptide bonds or specific side chains.
Substitution: Substitution reactions can occur at the Fmoc group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (amines, thiols) under basic conditions.
Major Products: The major products depend on the specific reactions but can include modified peptides, deprotected amino acids, or substituted derivatives.
Scientific Research Applications
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Investigated for its role in protein-protein interactions.
- Used in the study of enzyme-substrate specificity.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Used in the production of peptide-based materials and coatings.
- Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural peptides, enabling it to bind to active sites or modulate biological pathways. The Fmoc group provides stability during synthesis but is removed to reveal the active peptide.
Comparison with Similar Compounds
Fmoc-Gly-D-Ser-OH: Lacks the psi(Me,Me)-proline derivative.
Fmoc-Gly-D-Ala-OH: Contains alanine instead of serine.
Fmoc-Gly-D-Ser(psi(Me,Me)-Ala)-OH: Contains alanine derivative instead of proline.
Uniqueness: Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH is unique due to the presence of the psi(Me,Me)-proline derivative, which can impart specific structural and functional properties. This uniqueness makes it valuable in studying specific biological interactions and developing specialized peptide-based applications.
Properties
Molecular Formula |
C23H24N2O6 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(4R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m1/s1 |
InChI Key |
XUBXHZJERGBCEL-LJQANCHMSA-N |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
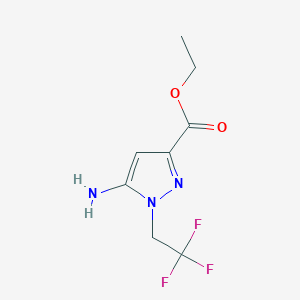


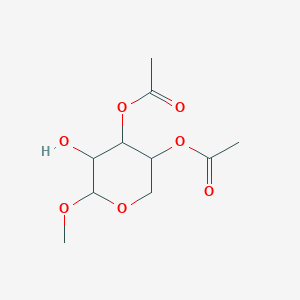
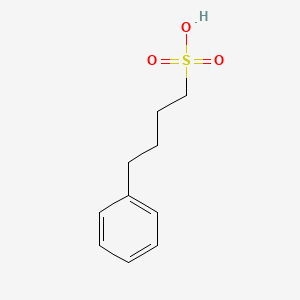
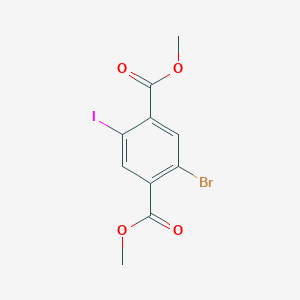
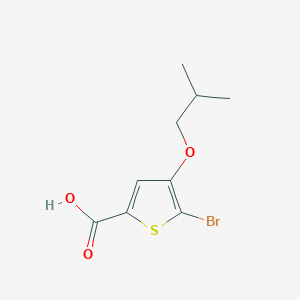
![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)
